5-Chloroquinolin-8-yl 3,4-dichlorobenzoate
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Overview
Description
5-Chloroquinolin-8-yl 3,4-dichlorobenzoate is a chemical compound with the molecular formula C16H8Cl3NO2 It is known for its unique structure, which combines a quinoline moiety with a dichlorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl 3,4-dichlorobenzoate typically involves the esterification of 5-chloroquinolin-8-ol with 3,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinolin-8-yl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline and benzoate rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester bond can be hydrolyzed to yield 5-chloroquinolin-8-ol and 3,4-dichlorobenzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted quinoline and benzoate derivatives.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 5-chloroquinolin-8-ol and 3,4-dichlorobenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-8-yl 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Another quinoline derivative with similar structural features.
5,7-Dichloro-8-hydroxyquinoline: A related compound with hydroxyl and dichloro substituents on the quinoline ring
Uniqueness
5-Chloroquinolin-8-yl 3,4-dichlorobenzoate is unique due to its specific combination of a quinoline moiety with a dichlorobenzoate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-11-5-6-14(15-10(11)2-1-7-20-15)22-16(21)9-3-4-12(18)13(19)8-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBNXTGYVAKRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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